molecular formula C18H17NO2 B278997 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one

2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one

Cat. No. B278997
M. Wt: 279.3 g/mol
InChI Key: AETSENVMDRSIAI-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one, also known as MAT or MATQ, is a synthetic compound that has been studied for its potential applications in various scientific fields.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one involves its ability to undergo photoinduced electron transfer. Upon excitation with light, 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one is converted to its radical cation form, which can then react with oxygen to produce reactive oxygen species (ROS). These ROS can cause damage to cellular components, leading to cell death.
Biochemical and Physiological Effects
Studies have shown that 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one can induce apoptosis, or programmed cell death, in cancer cells. This is due to its ability to generate ROS, which can cause damage to DNA, proteins, and other cellular components. Additionally, 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has been shown to have anti-inflammatory effects, potentially making it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one in lab experiments is its high photostability, which allows for prolonged imaging sessions without the need for frequent dye replenishment. Additionally, its low cytotoxicity makes it suitable for use in live-cell imaging. However, one limitation of using 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one is its relatively low quantum yield, which may limit its usefulness in certain applications.

Future Directions

There are several potential future directions for research on 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one. One area of interest is the development of more efficient synthesis methods for 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one, as the current method can be time-consuming and costly. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one and its potential applications in cancer treatment and imaging. Finally, there is potential for the development of new derivatives of 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one with improved properties, such as higher quantum yields or increased specificity for certain cellular components.

Synthesis Methods

2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one can be synthesized through a multi-step process involving the reaction of 2,4,6-cycloheptatrien-1-one with N-methyl-N-(4-methylphenyl)amine and acryloyl chloride. The resulting compound is then purified through column chromatography to obtain 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one in its pure form.

Scientific Research Applications

2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has been studied for its potential applications as a fluorescent probe for imaging purposes. It has been shown to have high photostability and low cytotoxicity, making it a promising candidate for use in live-cell imaging. Additionally, 2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has been studied for its potential as a photosensitizer in photodynamic therapy, a treatment method that involves the use of light to activate a photosensitizing agent to destroy cancer cells.

properties

Product Name

2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

2-(methylamino)-7-[(E)-3-(4-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C18H17NO2/c1-13-7-9-14(10-8-13)11-12-17(20)15-5-3-4-6-16(19-2)18(15)21/h3-12H,1-2H3,(H,19,21)/b12-11+

InChI Key

AETSENVMDRSIAI-VAWYXSNFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C(C2=O)NC

SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C(C2=O)NC

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C(C2=O)NC

Origin of Product

United States

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